molecular formula C20H16Cl3N3O5S2 B2595842 Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate CAS No. 478065-46-2

Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate

Cat. No.: B2595842
CAS No.: 478065-46-2
M. Wt: 548.83
InChI Key: WNFJCJXPEFHZMU-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various scientific fields This compound features a pyrimidine core substituted with multiple functional groups, including an ethyl ester, a methylsulfanyl group, and a trichlorophenylsulfonylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure can be constructed through nucleophilic substitution reactions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using a methylthiolating agent like methylthiol or dimethyl disulfide.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with the pyrimidine core.

    Sulfonylation: The trichlorophenylsulfonyl group can be introduced through a sulfonylation reaction using trichlorophenylsulfonyl chloride.

    Esterification: Finally, the ethyl ester can be formed through esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms in the trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate may be explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, possibly serving as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trichlorophenylsulfonyl group could play a role in binding to active sites, while the pyrimidine core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate
  • Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trifluorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate

Uniqueness

Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate is unique due to the specific arrangement and types of substituents on the pyrimidine core. The presence of the trichlorophenylsulfonyl group distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-[3-[(2,4,5-trichlorophenyl)sulfonylamino]phenoxy]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O5S2/c1-3-30-19(27)13-10-24-20(32-2)25-18(13)31-12-6-4-5-11(7-12)26-33(28,29)17-9-15(22)14(21)8-16(17)23/h4-10,26H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFJCJXPEFHZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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